N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide is a chemical compound. It is a pyrazole and a ring assembly . The molecular formula of this compound is C22H23N3OS and it has a molecular weight of 377.51.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H23N3OS. It contains a pyrazole ring and a thieno ring, which are both part of the larger ring assembly . Further details about the molecular structure would require more specific information or computational modeling.Scientific Research Applications
Synthesis and Structural Studies
The compound's relevance in scientific research primarily involves its synthesis and structural characterization. Skladchikov, Suponitskii, and Gataullin (2013) investigated the synthesis and heck cyclization of related compounds, contributing to the understanding of such chemical structures and their formation processes (Skladchikov, Suponitskii, & Gataullin, 2013). Arslan, Kazak, and Aydın (2015) performed spectroscopic and structural characterization of similar compounds, enhancing the knowledge of their molecular geometries and vibrational frequencies (Arslan, Kazak, & Aydın, 2015).
Antimicrobial and Anti-inflammatory Properties
Research into the antimicrobial and anti-inflammatory properties of compounds structurally similar to N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide has been conducted. Palkar et al. (2017) explored the antibacterial activity of pyrazoline derivatives, showing potential applications in antimicrobial treatments (Palkar et al., 2017). Bandgar et al. (2009) synthesized a series of pyrazole chalcones that demonstrated anti-inflammatory, antioxidant, and antimicrobial properties, indicating their potential in medical research (Bandgar et al., 2009).
Photophysical Properties
Studies on the photophysical properties of related compounds contribute to understanding their potential applications in materials science. El-Ghamaz et al. (2017) investigated the optical properties of antipyrine derivatives, which could inform the development of new materials with specific optical characteristics (El-Ghamaz et al., 2017).
Catalytic Applications
Research into catalytic applications is another area of interest. Maleki and Ashrafi (2014) demonstrated the use of NH4H2PO4/Al2O3 as a catalyst for synthesizing pyrano[2,3-c]pyrazole derivatives, highlighting the role of similar compounds in catalysis (Maleki & Ashrafi, 2014).
Biotransformation and Detoxification
Schlueter et al. (2013) explored the biotransformation of disinfectants, which is relevant for understanding how similar compounds can be broken down or detoxified in environmental or biological contexts (Schlueter et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-11-3-6-18(12(2)7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)13-4-5-15(21)16(22)8-13/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEVESYYEQPFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.